Ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol
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Description
Ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol is a useful research compound. Its molecular formula is C15H18Cl6O8 and its molecular weight is 539.0 g/mol. The purity is usually 95%.
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Biological Activity
Ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol is a complex organic compound with significant biological implications due to its unique structure and reactivity. This compound is characterized by its multiple functional groups and chlorinated components which influence its biological activity.
- Molecular Formula : C15H18Cl6O8
- Molecular Weight : 539.0 g/mol
- IUPAC Name : this compound
The compound consists of a diol structure (ethylene glycol) and a complex chlorinated bicyclic framework which enhances its reactivity in biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Toxicological Effects
The hexachloro component suggests potential toxicity. Chlorinated compounds are often associated with various toxicological effects including:
- Neurotoxicity : Studies indicate that chlorinated compounds can affect neural pathways and may lead to neurodegenerative conditions.
- Endocrine Disruption : Chlorinated organic compounds have been implicated in endocrine disruption mechanisms due to their ability to mimic hormones.
2. Antimicrobial Properties
Research has shown that certain chlorinated compounds possess antimicrobial properties:
- Bacterial Inhibition : Some studies report that similar compounds can inhibit the growth of pathogenic bacteria such as E. coli and S. aureus.
3. Pharmacological Potential
The presence of hydroxyl groups in the structure may contribute to potential pharmacological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties which could be beneficial in reducing oxidative stress in cells.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | References |
---|---|---|
Toxicity | Neurotoxic effects; endocrine disruption | |
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Potential reduction of oxidative stress |
Case Study 1: Neurotoxicity Assessment
A study conducted on similar chlorinated compounds revealed significant neurotoxic effects in animal models when exposed to high concentrations over extended periods. Behavioral changes were noted alongside biochemical markers indicative of neuronal damage.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited notable antimicrobial activity against several strains of bacteria at varying concentrations. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Research Findings
Recent research indicates that the biological activity of this compound is multifaceted due to its structural complexity:
- Chlorination Effects : The presence of multiple chlorine atoms significantly alters the reactivity and interaction with biological systems.
Further studies are needed to elucidate the precise mechanisms underlying its biological activity and potential therapeutic applications.
Properties
CAS No. |
41086-83-3 |
---|---|
Molecular Formula |
C15H18Cl6O8 |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
ethane-1,2-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C9H2Cl6O3.C4H10O3.C2H6O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;5-1-3-7-4-2-6;3-1-2-4/h1-2H;5-6H,1-4H2;3-4H,1-2H2 |
InChI Key |
SFQYEFCTHDPZDG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.C(COCCO)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Related CAS |
41086-83-3 |
Origin of Product |
United States |
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